Methyl 2-(N-benzylformamido)acetate

Synthetic Methodology Process Chemistry Formamide Synthesis

In multi-step medicinal chemistry syntheses, unprotected secondary amines in glycine derivatives frequently cause unwanted side reactions, requiring extra protection/deprotection steps. Methyl 2-(N-benzylformamido)acetate eliminates this bottleneck with a built-in tertiary formamide that keeps the nitrogen inert during acylation or oxidation. - Achieves ~94% synthetic yield, outperforming moderate-yield Pd-catalyzed formamide routes (45-85%). - Methyl ester terminus (calc. LogP 1.2) ensures homogeneous dissolution in toluene, THF, and other organic media. - Reduces step count and purification burden, accelerating lead optimization timelines.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 123017-47-0
Cat. No. B169239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(N-benzylformamido)acetate
CAS123017-47-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC(=O)CN(CC1=CC=CC=C1)C=O
InChIInChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
InChIKeyNQQYVKYSUKKXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(N-benzylformamido)acetate: Chemical Identity and Sourcing Baseline


Methyl 2-(N-benzylformamido)acetate (CAS 123017-47-0), also designated as N-Formyl-N-(phenylmethyl)glycine methyl ester, is a C11H13NO3 glycine-derived building block (MW 207.23 g/mol) that incorporates a formamide-protected secondary amine and a methyl ester terminus . Its structural architecture enables participation in diverse chemical transformations, including oxidation, reduction, and nucleophilic substitutions, positioning it as a versatile intermediate for heterocyclic synthesis and peptide-mimetic assembly . Authoritative physicochemical data include a predicted boiling point of 380.1±35.0 °C, density of 1.152±0.06 g/cm³ at 20 °C, calculated LogP of 1.2, and an estimated aqueous solubility of 39 g/L at 25 °C [1].

Why Closest Analogs Cannot Substitute Methyl 2-(N-benzylformamido)acetate


While N-benzylglycine methyl ester (Methyl 2-(benzylamino)acetate) and N-benzyl-N-formylglycine share structural motifs, simple substitution fails due to decisive differences in N-protection state, esterification, and resulting physicochemical behavior [1]. The target compound presents a fully substituted formamide (tertiary amide), rendering the nitrogen inert to acylation and oxidation while preserving the methyl ester as a reactive handle for hydrolysis or amidation . By contrast, N-benzylglycine methyl ester exposes a nucleophilic secondary amine (primary site for unwanted side reactions) and N-benzyl-N-formylglycine presents a free carboxylic acid (MW 193.20 g/mol) requiring different activation protocols . These orthogonal reactivity profiles and distinct LogP and solubility parameters preclude functional interchangeability [2].

Differentiated Performance Evidence for Methyl 2-(N-benzylformamido)acetate


High Synthetic Yield Advantage Over Alternative Formamide Syntheses

Methyl 2-(N-benzylformamido)acetate can be synthesized via a reaction with formic acid achieving a yield of approximately 94% [1]. By comparison, the broader synthetic class of benzylformamides, when prepared via modern palladium-catalyzed carbonylative cascade methods from aryl halides, is typically obtained in only moderate to good yields, with reported examples spanning 45–85% depending on substitution pattern, without further optimization [2]. This differential of approximately 9–49 absolute percentage points in yield positions the formic acid route as a more atom-economical and scalable approach for obtaining this specific target compound.

Synthetic Methodology Process Chemistry Formamide Synthesis

Orthogonal Protecting Group Strategy Versus Secondary Amine Analogs

Methyl 2-(N-benzylformamido)acetate contains a fully substituted (tertiary) formamide nitrogen (N-formyl-N-benzyl) that is inert to acylation and oxidation, while its methyl ester remains selectively cleavable under basic conditions . In direct structural contrast, its closest precursor/analog, Methyl 2-(benzylamino)acetate (N-Benzylglycine methyl ester, MW 179.22 g/mol), possesses a secondary amine that is nucleophilic and prone to unwanted side reactions during multi-step sequences [1]. The difference in N-substitution pattern dictates orthogonal reactivity: the target compound is suitable for transformations requiring an inert N-terminus, whereas the analog cannot be used in the same reaction manifold without additional protection/deprotection steps.

Protecting Group Strategy Peptide Synthesis Orthogonal Reactivity

Enhanced Lipophilicity and Organic Solubility Over Free Acid Derivative

Methyl 2-(N-benzylformamido)acetate is the methyl ester derivative of N-benzyl-N-formylglycine. The free acid comparator (CAS 86731-89-7, MW 193.20 g/mol) is more polar and water-soluble, but the target methyl ester (MW 207.23 g/mol) exhibits a calculated LogP of 1.2 [1]. While direct comparative LogP data for the free acid is not reported in the same study, the structural conversion of a carboxylic acid to its methyl ester is generally associated with a LogP increase of approximately 1.5 to 2.0 units, implying a markedly higher lipophilicity for the target compound . This enhanced lipophilicity increases organic solvent solubility, a critical factor for homogeneous reaction conditions in organic synthesis.

Physicochemical Properties Drug Design Lipophilicity

Consolidated Predicted Physicochemical Property Data for Experimental Design

Methyl 2-(N-benzylformamido)acetate has authoritative predicted physicochemical property values compiled from multiple sources: boiling point 380.1±35.0 °C, density 1.152±0.06 g/cm³ (20 °C, 760 Torr), and calculated aqueous solubility of 39 g/L at 25 °C [1]. In comparison, many closely related N-benzylformamide and N-formylglycine ester derivatives lack such consolidated, multi-source predicted property datasets. This data availability enables predictive experimental planning without the need for empirical determination prior to procurement.

Physicochemical Characterization Property Prediction Analytical Chemistry

Optimal Research and Industrial Application Scenarios


Scalable Heterocyclic Core Synthesis Requiring High Yield

Researchers and process chemists requiring multi-gram to kilogram quantities of N-protected glycine building blocks should prioritize Methyl 2-(N-benzylformamido)acetate due to its demonstrated ~94% synthetic yield [1]. This efficiency advantage over moderate-yielding Pd-catalyzed formamide syntheses (45–85%) makes it a cost-optimal choice for large-scale heterocyclic core assembly, particularly in imidazole and related nitrogen-containing ring synthesis [2].

Multi-Step Medicinal Chemistry with Orthogonal Protection Needs

In multi-step synthetic sequences where the amine nitrogen must remain inert during acylation or oxidation steps, Methyl 2-(N-benzylformamido)acetate provides a built-in tertiary formamide protection strategy [1]. This eliminates the need for a separate N-protection step that would be mandatory if using Methyl 2-(benzylamino)acetate (the secondary amine analog) [2]. The resulting reduction in step count and purification burden accelerates medicinal chemistry lead optimization timelines.

Non-Aqueous Reaction Development Benefiting from Higher Lipophilicity

Synthetic routes requiring anhydrous conditions or organic solvent compatibility benefit from the methyl ester form of this compound. With a calculated LogP of 1.2, the methyl ester exhibits enhanced lipophilicity relative to the free carboxylic acid derivative (N-benzyl-N-formylglycine) [1]. This property is particularly relevant for reactions conducted in toluene, THF, or other organic media where homogeneous dissolution is critical for reaction rate and product yield [2].

Analytical Method Development and QC Reference Standard Procurement

The availability of consolidated, multi-source predicted property data (boiling point, density, solubility, LogP) makes Methyl 2-(N-benzylformamido)acetate a well-characterized reference compound for analytical method development [1]. QC laboratories developing HPLC, GC, or stability-indicating methods for glycine-derived intermediates can rely on these predicted parameters to establish system suitability criteria, reducing upfront method development time and empirical characterization burden [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(N-benzylformamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.